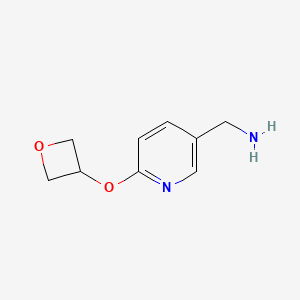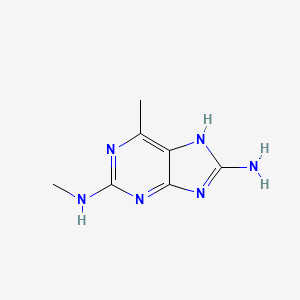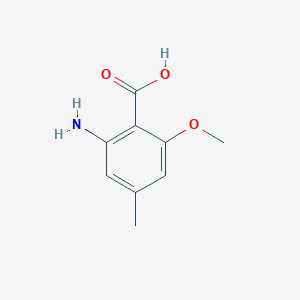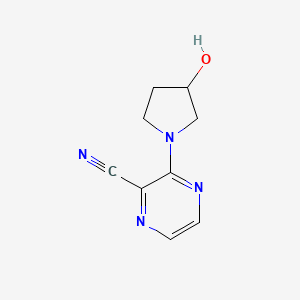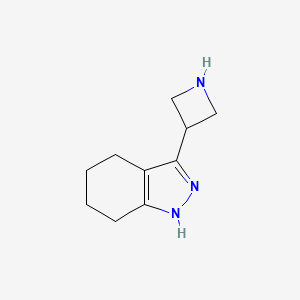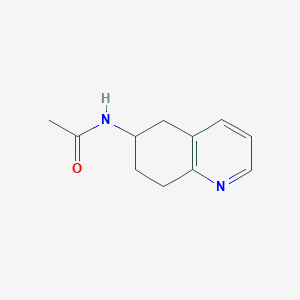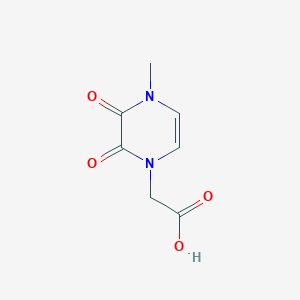
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid is a chemical compound that belongs to the class of pyrazine derivatives Pyrazine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid typically involves the condensation of appropriate starting materials under controlled conditions. One possible synthetic route could involve the reaction of 4-methylpyrazine-2,3-dione with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction conditions may include refluxing the mixture in an appropriate solvent such as ethanol or water for several hours.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques such as crystallization or chromatography may also be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the pyrazine ring or the carboxylic acid group.
Substitution: The compound may undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents such as potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary depending on the specific reaction but may include controlled temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, oxidation may yield carboxylic acids, reduction may produce alcohols or amines, and substitution reactions could result in a variety of substituted pyrazine derivatives.
Applications De Recherche Scientifique
2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Potential use in studying biological pathways and interactions due to its structural similarity to biologically active pyrazine derivatives.
Medicine: Possible applications in drug development, particularly in designing compounds with antimicrobial, anticancer, or anti-inflammatory properties.
Industry: Use in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by inhibiting or activating specific proteins or by interfering with cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 2-(4-Methyl-2,3-dioxo-3,4-dihydropyrazin-1(2H)-yl)acetic acid may include other pyrazine derivatives such as:
- 2,3-Dioxo-5-methylpyrazine
- 2,3-Dioxo-6-methylpyrazine
- 2,3-Dioxo-4,5-dihydropyrazine
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties. This compound’s unique structure could make it a valuable candidate for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C7H8N2O4 |
|---|---|
Poids moléculaire |
184.15 g/mol |
Nom IUPAC |
2-(4-methyl-2,3-dioxopyrazin-1-yl)acetic acid |
InChI |
InChI=1S/C7H8N2O4/c1-8-2-3-9(4-5(10)11)7(13)6(8)12/h2-3H,4H2,1H3,(H,10,11) |
Clé InChI |
DOACBAKNGHNSEK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CN(C(=O)C1=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


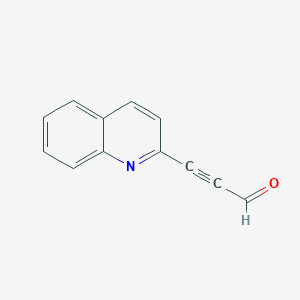
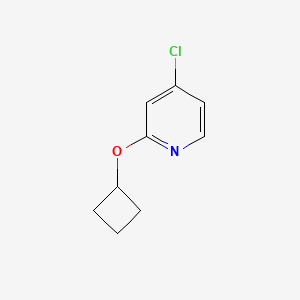


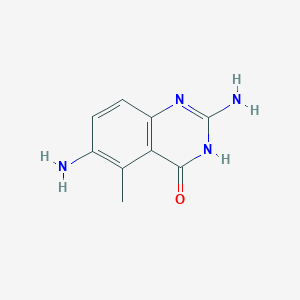
![2-Bromo-6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole](/img/structure/B15070854.png)
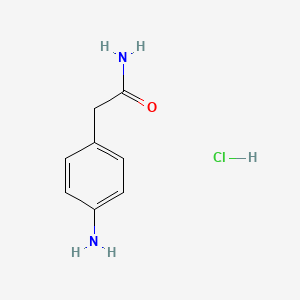
![(6-Chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B15070864.png)
